molecular formula C7H8N2O3S B3117179 Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone CAS No. 22133-01-3

Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone

Cat. No. B3117179
CAS RN: 22133-01-3
M. Wt: 200.22 g/mol
InChI Key: OSHPSKAPWFEQST-UHFFFAOYSA-N
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Description

Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone, also known as INS, is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. INS is a small molecule that can be synthesized through various methods and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone is not yet fully understood. However, studies have suggested that this compound may exert its biological activities through the regulation of various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. This compound has also been shown to modulate the activity of various enzymes and transcription factors involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. This compound has also been shown to reduce oxidative stress and lipid peroxidation. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, one of the limitations of this compound is its poor water solubility, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research and development of Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the potential of this compound as a novel anti-cancer agent. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.

Scientific Research Applications

Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial activities. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

imino-methyl-(4-nitrophenyl)-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHPSKAPWFEQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286156
Record name S-Methyl-S-(4-nitrophenyl)sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22133-01-3
Record name S-Methyl-S-(4-nitrophenyl)sulfoximine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22133-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl-S-(4-nitrophenyl)sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

23.65 g (127.7 mmol) (RS)-1-(methylsulfinyl)-4-nitrobenzene in 130 ml chloroform are treated with 9.32 g (143.4 mmol) sodium azide. The mixture is slowly treated with 32.4 ml of concentrated sulfuric acid at 0° C. and then slowly heated to 45° C. After 16 hrs, the mixture is cooled to room temperature, treated with ice-water and extracted with chloroform. This organic phase is discarded. The aqueous phase is basified with 2N NaOH solution and extracted with DCM. The combined organic phases are washed with saturated NaCl solution, dried (Na2SO4), filtered and concentrated. 17.17 g (88.4 mmol, corresponding to 63% of theor.) of the product is obtained.
Quantity
23.65 g
Type
reactant
Reaction Step One
Quantity
9.32 g
Type
reactant
Reaction Step One
Quantity
130 mL
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solvent
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32.4 mL
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

0.70 g (10.76 mmol) of sodium azide was added to 1.56 g (8.42 mmol) of 1-(methylsulfinyl)-4-nitrobenzene in 20 ml DCM. 2.3 ml concentrated sulfuric acid was slowly added to the mixture at 0° C. and it was then heated to 45° C. After 16 h the mixture was cooled to room temperature, and after adding water it was extracted with DCM. The aqueous phase was adjusted to pH 11 with 15% sodium hydroxide solution and extracted with DCM (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. 1.08 g (5.39 mmol; yield: 63%) of the product was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
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reactant
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Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.56 g (8.5 mmol) of 1-(methylsulfinyl)-4-nitrobenzene in 20 ml of DCM is mixed with 0.70 g (9.5 mmol) of sodium azide. The batch is slowly mixed at 0° C. with 2.3 ml of concentrated sulfuric acid and then heated to 45° C. After 16 hours, the batch is cooled to room temperature, mixed with water and extracted from DCM. The aqueous phase is set at pH 11 with 15% NaOH solution and extracted from DCM. The combined organic phases are dried (Na2SO4), filtered and concentrated by evaporation. 1.08 g (5.4 mmol, corresponding to 63% of theory) of the product is obtained.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone
Reactant of Route 2
Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone
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Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone
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Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone
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Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone
Reactant of Route 6
Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone

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